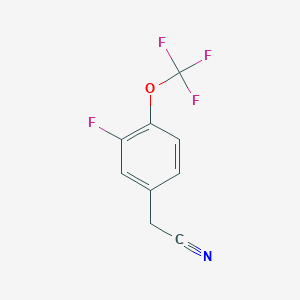

3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

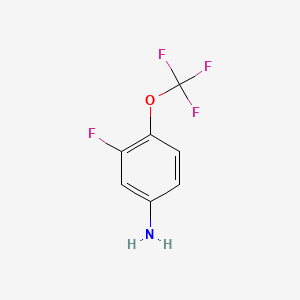

3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile is a chemical compound that is part of the phenylacetonitrile family, characterized by the presence of a nitrile group attached to a benzene ring that is further substituted with fluoro and trifluoromethoxy groups. The specific arrangement of these substituents on the benzene ring can significantly influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of fluoro- and trifluoromethoxy-substituted phenylacetonitriles can be complex due to the reactivity of the fluorine atoms and the trifluoromethoxy group. For example, the synthesis of related compounds, such as α-fluorophenylacetonitriles, involves the treatment of benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST) . This method highlights the potential for introducing fluorine atoms in proximity to the cyano group, which could be adapted for the synthesis of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile.

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile would be expected to exhibit electronic effects due to the electronegative fluorine atoms and the electron-withdrawing nitrile group. These substituents can influence the electron density distribution on the benzene ring, potentially affecting the compound's reactivity.

Chemical Reactions Analysis

The presence of fluorine atoms and the trifluoromethoxy group can lead to unexpected reactivity patterns. For instance, a related compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, showed uncommon reactivity with the loss of three fluorine atoms, resulting in a trimeric impurity . This suggests that 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile could also exhibit unique reactivity, possibly forming unexpected by-products or engaging in novel reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile would be influenced by its functional groups. The fluorine atoms and the trifluoromethoxy group are likely to increase the compound's lipophilicity and could affect its boiling point, solubility, and stability. The nitrile group could contribute to the compound's polarity and reactivity, particularly in nucleophilic substitution reactions or in the presence of strong acids or bases.

Applications De Recherche Scientifique

Chemical Reactivity Studies

- An investigation into the reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, a compound closely related to 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, revealed unexpected reactivity, resulting in the loss of three fluorine atoms and the formation of a trimeric compound. This study, characterized by NMR and MS/MS studies, contributes to the understanding of the chemical behavior of such compounds (Stazi et al., 2010).

Synthesis of Fluoroacetonitriles

- A novel method for synthesizing α-fluorophenylacetonitriles, which includes compounds similar to 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, was developed using benzaldehyde cyanohydrin trimethylsilylethers treated with diethylaminosulfur trifluoride (DAST). This method offers a new avenue for introducing fluorine alpha to a cyano group (Letourneau & Mccarthy, 1985).

Fluorination in Organic Chemistry

- The use of Selectfluor®, an N-F reagent, for the C-4 fluorination of 3,5-diarylisoxazoles demonstrates the versatility of fluorination techniques in organic synthesis. This method highlights how substituents on the phenyl ring can influence reaction conditions, providing insights into the fluorination of compounds like 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile (Stephens & Blake, 2004).

Photoredox Catalysis

- Photoredox catalysis, using visible-light-induced single-electron-transfer processes, is a promising strategy for developing new fluoromethylation reactions, which can be applicable to the synthesis and modification of compounds like 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile. This method emphasizes the importance of trifluoromethyl and difluoromethyl groups in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4NO/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,5H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDNSRCOEGRXAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)F)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401239333 |

Source

|

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886761-71-3 |

Source

|

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)

![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)